amino}ethan-1-ol CAS No. 89845-33-0](/img/structure/B14377331.png)
2-{[2-(3-Methylanilino)ethyl](3-methylphenyl)amino}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of two 3-methylphenyl groups attached to an ethylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(3-Methylanilino)ethylamino}ethan-1-ol typically involves the reaction of 3-methylaniline with ethylene oxide in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methylaniline attacks the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ethanolamines depending on the nucleophile used.
科学研究应用
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{2-(3-Methylanilino)ethylamino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-{2-(3-Chloroanilino)ethylamino}ethan-1-ol
- 2-{2-(3-Fluoroanilino)ethylamino}ethan-1-ol
- 2-{2-(3-Bromoanilino)ethylamino}ethan-1-ol
Uniqueness
2-{2-(3-Methylanilino)ethylamino}ethan-1-ol is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of 2-{2-(3-Methylanilino)ethylamino}ethan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
89845-33-0 |
|---|---|
分子式 |
C18H24N2O |
分子量 |
284.4 g/mol |
IUPAC 名称 |
2-[3-methyl-N-[2-(3-methylanilino)ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N2O/c1-15-5-3-7-17(13-15)19-9-10-20(11-12-21)18-8-4-6-16(2)14-18/h3-8,13-14,19,21H,9-12H2,1-2H3 |
InChI 键 |
DIMZNCMDVITBKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NCCN(CCO)C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
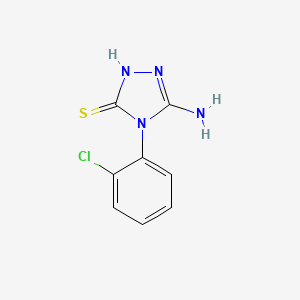
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
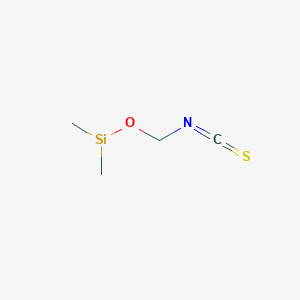
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

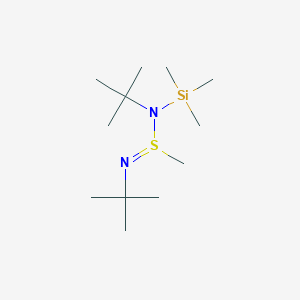
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
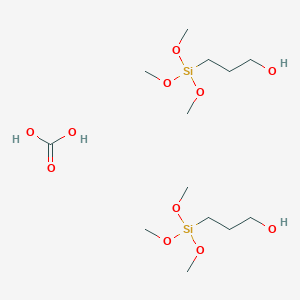
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
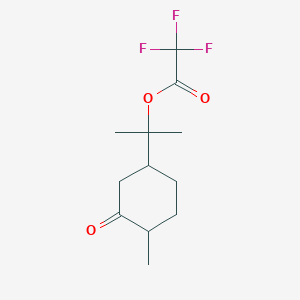
![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
